molecular formula C15H23NO2 B140534 3,5-di-tert-butyl-4-hydroxybenzamide CAS No. 60632-18-0

3,5-di-tert-butyl-4-hydroxybenzamide

Número de catálogo: B140534
Número CAS: 60632-18-0
Peso molecular: 249.35 g/mol
Clave InChI: DGZQOKRGJUFPQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-di-tert-butyl-4-hydroxybenzamide is an organic compound with the molecular formula C15H23NO2. It is known for its antioxidant properties and is used in various scientific and industrial applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with an amide functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-di-tert-butyl-4-hydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,5-ditert-butyl-4-hydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage .

Industrial Production Methods

In industrial settings, the production of 3,5-ditert-butyl-4-hydroxybenzamide often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3,5-di-tert-butyl-4-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3,5-di-tert-butyl-4-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for diseases related to oxidative damage.

    Industry: It is used in the production of stabilizers for plastics and other materials

Mecanismo De Acción

The mechanism of action of 3,5-ditert-butyl-4-hydroxybenzamide involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. It interacts with molecular targets such as reactive oxygen species and lipid peroxides, thereby protecting cells and materials from oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

  • 3,5-Ditert-butyl-4-hydroxybenzaldehyde
  • 3,5-Ditert-butyl-4-hydroxybenzoic acid
  • 2,6-Ditert-butyl-4-methylphenol

Uniqueness

Compared to similar compounds, 3,5-ditert-butyl-4-hydroxybenzamide is unique due to its amide functional group, which imparts different chemical properties and reactivity. This makes it particularly useful in applications where both antioxidant properties and amide functionality are desired .

Actividad Biológica

3,5-Di-tert-butyl-4-hydroxybenzamide (DTBHA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula of this compound is C₁₅H₃₁N₁O₂. The structure features two tert-butyl groups and a hydroxy group attached to a benzamide core, contributing to its lipophilicity and antioxidant properties. The presence of the hydroxy group allows DTBHA to act as a radical scavenger, which is crucial for its biological activity.

Antioxidant Properties

DTBHA has been shown to exhibit antioxidant activity , which is attributed to its ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies indicate that DTBHA can effectively reduce oxidative damage in cellular models, enhancing cell viability under stress conditions .

Enzyme Inhibition

Research has demonstrated that DTBHA can inhibit specific enzymes, including urease and β-secretase. For instance, derivatives of DTBHA have shown promising urease inhibitory activity with IC50 values ranging from 13.33 µM to 251.74 µM. Additionally, the compound has been investigated for its potential to inhibit β-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. In vitro studies suggest that DTBHA may reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Antimicrobial Activity

Preliminary studies indicate that DTBHA possesses antimicrobial properties . It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

  • Neuroprotective Effects : A study assessed the neuroprotective effects of DTBHA in models of oxidative stress induced by amyloid-beta peptide. Results indicated that DTBHA treatment significantly reduced cell death and oxidative stress markers compared to untreated controls .
  • Urease Inhibition : In a comparative study involving synthesized derivatives of DTBHA, it was found that these compounds exhibited strong urease inhibition, making them candidates for treating urease-related conditions such as urinary tract infections.
  • Cardiovascular Health : A recent investigation into the effects of DTBHA on hypercholesterolemic mice showed that it could mitigate some cardiovascular risks associated with high cholesterol diets. The study highlighted improvements in lipid profiles when DTBHA was administered alongside an atherogenic diet .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTwo tert-butyl groups + hydroxy groupAntioxidant, enzyme inhibition
N-tert-Butyl-4-hydroxybenzamideOne tert-butyl group + hydroxy groupAntioxidant
4-Hydroxybenzoic AcidHydroxy group on benzeneSimple phenolic antioxidant

Propiedades

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14(2,3)10-7-9(13(16)18)8-11(12(10)17)15(4,5)6/h7-8,17H,1-6H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQOKRGJUFPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 22 L Morton flask, 749 g (3.0 mol) of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoic acid, 533 g (3.3 mol) carbonyldiimidazole and tetrahydrofuran (THF) were combined and heated slowly to reflux and allowed to reflux for 2.5 hours. The reaction mixture was cooled to 26° C. and concentrated aqueous ammonia was added. Stirring was continued for 2 hours and the reaction mixture was allowed to stand overnight. The contents were transferred to a flask and rinsed with tetrahydrofuran (250 mL). The mixture was stirred, layers were separated, and the aqueous layer was saved. The organic layer was washed with brine (2.5 L) followed by brine/deionized (DI) water (1 L/1.5 L). The organic layer was washed with 9.7 M hydrochloric acid (HCl)/deionized water (0.25 L/2.25 L), followed by 9.7 M hydrochloric acid/deionized water (0.5 L/2.8 L), and 9.7 M hydrochloric acid/deionized water/brine (0.5 L/1.5 L/1.5 L). The organic layer was set aside while the combined aqueous layers were washed with tetrahydrofuran. The combined organic layers were washed with brine, dried with sodium sulfate (855 g) and filtered. The filtrate was evaporated to 1011 g of a wet (water), white solid. Methylene chloride was added and removed in vacuo. This procedure was repeated with ethyl acetate (6 L, then 2 L) to produce a solid residue (779 g). The residue was slurried in ethyl acetate and heptane, filtered, and dried in a vacuum oven to yield the desired amide (736 g, 98.7%) as a white solid
Quantity
749 g
Type
reactant
Reaction Step One
Quantity
533 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 22 L Morton flask, 749 g (3.0 mol) of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoic acid, 533 g (3.3 mol) carbonylcuiimidazole and tetrahydrofuran (THF) were combined and heated slowly to reflux and allowed to reflux for 2.5 hours. The reaction mixture was cooled to 26° C. and concentrated aqueous ammonia was added. Stirring was continued for 2 hours and the reaction mixture was allowed to stand overnight. The contents were transferred to a flask and rinsed with tetrahydrofuran (250 mL). The mixture was stirred, layers were separated, and the aqueous layer was saved. The organic layer was washed with brine (2.5 L) followed by brine/deionized (DI) water (1 L/1.5 L). The organic layer was washed with 9.7 M hydrochloric acid (HCl)/deionized water (0.25 L/2.25 L), followed by 9.7 M hydrochloric acid/deionized water (0.5 L/2.8 L), and 9.7 M hydrochloric acid/deionized water/brine (0.5 L/1.5 L/1.5 L). The organic layer was set aside while the combined aqueous layers were washed with tetrahydrofuran. The combined organic layers were washed with brine, dried with sodium sulfate (855 g) and filtered. The filtrate was evaporated to 1011 g of a wet (water), white solid. Methylene chloride was added and removed in vacuo. This procedure was repeated with ethyl acetate (6 L, then 2 L) to produce a solid residue (779 g). The residue was slurried in ethyl acetate and heptane, filtered, and dried in a vacuum oven to yield the desired amide (736 g, 98.7%) as a white solid
Quantity
749 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In the manner of Example 7, ammonia was reacted with 3,5-di-t-butyl-4-hydroxybenzoic acid to produce 3,5-di-t-butyl-4-hydroxybenzamide; melting point 263°-265°C. When tested by the procedure of Example 2, this compound lasted 1000 hours, about 2.5 times as long as the control.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.